Cas no 1439902-65-4 (3-amino-1-(cyclopropylmethyl)pyridin-2-one)
3-amino-1-(cyclopropylmethyl)pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one
- 3-amino-1-(cyclopropylmethyl)pyridin-2-one
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- Inchi: 1S/C9H12N2O/c10-8-2-1-5-11(9(8)12)6-7-3-4-7/h1-2,5,7H,3-4,6,10H2
- InChI Key: MKUGDFLTSZSOBI-UHFFFAOYSA-N
- SMILES: O=C1C(=CC=CN1CC1CC1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 264
- XLogP3: 0.7
- Topological Polar Surface Area: 46.3
3-amino-1-(cyclopropylmethyl)pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A225546-100mg |
3-amino-1-(cyclopropylmethyl)pyridin-2-one |
1439902-65-4 | 100mg |
$ 115.00 | 2022-06-08 | ||
| TRC | A225546-500mg |
3-amino-1-(cyclopropylmethyl)pyridin-2-one |
1439902-65-4 | 500mg |
$ 455.00 | 2022-06-08 | ||
| TRC | A225546-1g |
3-amino-1-(cyclopropylmethyl)pyridin-2-one |
1439902-65-4 | 1g |
$ 680.00 | 2022-06-08 | ||
| Chemenu | CM504784-1g |
3-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one |
1439902-65-4 | 97% | 1g |
$524 | 2022-06-12 | |
| Enamine | EN300-1105728-0.05g |
3-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1439902-65-4 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
| Enamine | EN300-1105728-0.1g |
3-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1439902-65-4 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
| Enamine | EN300-1105728-0.25g |
3-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1439902-65-4 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
| Enamine | EN300-1105728-0.5g |
3-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1439902-65-4 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
| Enamine | EN300-1105728-1.0g |
3-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1439902-65-4 | 1g |
$1214.0 | 2023-05-27 | ||
| Enamine | EN300-1105728-2.5g |
3-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1439902-65-4 | 95% | 2.5g |
$1370.0 | 2023-10-27 |
3-amino-1-(cyclopropylmethyl)pyridin-2-one Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3-amino-1-(cyclopropylmethyl)pyridin-2-one
Introduction to 3-amino-1-(cyclopropylmethyl)pyridin-2-one (CAS No. 1439902-65-4)
3-amino-1-(cyclopropylmethyl)pyridin-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. With the CAS number 1439902-65-4, this compound represents a promising scaffold for the development of novel therapeutic agents. The presence of both amino and pyridinone functional groups makes it a versatile intermediate in synthetic chemistry, offering opportunities for further derivatization and functionalization to explore its pharmacological properties.
The molecular structure of 3-amino-1-(cyclopropylmethyl)pyridin-2-one consists of a pyridinone core substituted with an amino group at the 3-position and a cyclopropylmethyl group at the 1-position. This arrangement introduces steric and electronic effects that can influence its interactions with biological targets. The pyridinone moiety is known to be present in various bioactive molecules, often contributing to binding affinity and selectivity. Additionally, the cyclopropylmethyl group can enhance metabolic stability and improve oral bioavailability, making it an attractive feature in drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-amino-1-(cyclopropylmethyl)pyridin-2-one and its derivatives. Research has indicated that this compound exhibits inhibitory activity against certain enzymes and receptors, which could be relevant in treating inflammatory diseases, cancer, and neurological disorders. For instance, studies have shown that analogs of this scaffold can modulate kinases and other signaling pathways involved in cell proliferation and survival. These findings have prompted further investigation into optimizing its structure-activity relationships (SAR) to enhance potency and reduce off-target effects.
The synthesis of 3-amino-1-(cyclopropylmethyl)pyridin-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in catalytic methods have enabled more efficient and sustainable synthesis, aligning with green chemistry principles. The use of palladium-catalyzed cross-coupling reactions, for example, has been particularly useful in constructing the cyclopropylmethyl moiety while maintaining regioselectivity.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 3-amino-1-(cyclopropylmethyl)pyridin-2-one to its target proteins. These studies often involve docking simulations to predict how the compound interacts with enzymes or receptors at an atomic level. Such insights are crucial for designing next-generation derivatives with improved pharmacokinetic profiles. Additionally, quantum mechanical calculations have provided valuable information about the electronic properties of the molecule, which can guide modifications aimed at enhancing binding affinity.
The pharmacokinetic behavior of 3-amino-1-(cyclopropylmethyl)pyridin-2-one is another critical aspect that has been thoroughly investigated. In vitro metabolism studies have revealed that this compound undergoes biotransformation via various enzymatic pathways, including cytochrome P450-mediated oxidation. Understanding these metabolic pathways is essential for predicting drug-drug interactions and optimizing dosing regimens. Furthermore, pharmacokinetic modeling has helped in identifying key structural features that influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET), thereby guiding rational drug design.
Preclinical studies have demonstrated the potential therapeutic applications of 3-amino-1-(cyclopropylmethyl)pyridin-2-one in several disease models. For example, animal studies have shown promising results in reducing inflammation and pain by inhibiting specific inflammatory mediators. Similarly, in cancer models, this compound has exhibited antitumor activity by disrupting key signaling pathways involved in cell growth and angiogenesis. These preclinical findings have laid the groundwork for clinical trials to evaluate its safety and efficacy in human patients.
The development of novel pharmaceuticals relies heavily on collaboration between academic researchers and industry partners. Companies specializing in medicinal chemistry are actively exploring derivatives of 3-amino-1-(cyclopropylmethyl)pyridin-2-one to expand their drug pipelines. By leveraging high-throughput screening technologies and structure-based drug design approaches, they aim to identify compounds with superior pharmacological profiles suitable for clinical development. This collaborative effort underscores the importance of interdisciplinary research in advancing drug discovery efforts.
Looking ahead, the future prospects for 3-amino-1-(cyclopropylmethyl)pyridin-2-one appear promising as new methodologies emerge in synthetic chemistry and computational biology. Innovations such as flow chemistry could streamline its synthesis, while artificial intelligence-driven drug design may accelerate the identification of novel derivatives with enhanced therapeutic potential. As our understanding of disease mechanisms evolves, so too will the applications of this versatile scaffold in addressing unmet medical needs.
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